molecular formula C10H9F3O2 B1413595 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde CAS No. 1627691-86-4

4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde

Cat. No.: B1413595
CAS No.: 1627691-86-4
M. Wt: 218.17 g/mol
InChI Key: ZXAVXYOUGKBIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde is a synthetic organic compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde typically involves the introduction of fluorine atoms into the benzaldehyde structure. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace hydrogen atoms with fluorine atoms on the benzaldehyde ring. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

  • 2-(2,2-Difluoropropoxy)-4-fluorobenzoic acid
  • 4-(2,2-Difluoropropoxy)phenol

Comparison: Compared to similar compounds, 4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde group and fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2,2-difluoropropoxy)-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-10(12,13)6-15-8-3-2-7(5-14)9(11)4-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAVXYOUGKBIAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=C(C=C1)C=O)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde
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4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde
Reactant of Route 6
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4-(2,2-Difluoropropoxy)-2-fluorobenzaldehyde

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